molecular formula C14H21BO4S B2764721 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester CAS No. 1864802-09-4

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester

Cat. No.: B2764721
CAS No.: 1864802-09-4
M. Wt: 296.19
InChI Key: MCILNMLIKSDFJL-UHFFFAOYSA-N
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Description

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester (CAS: 1864802-09-4) is a boronic ester derivative characterized by a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₄H₂₁BO₄S, with a molecular weight of 296.2 g/mol . The pinacol ester group (a cyclic 1,2-diol protection) enhances solubility in organic solvents compared to the parent boronic acid, making it advantageous for synthetic applications . The methylsulfonylmethyl group introduces strong electron-withdrawing properties, which influence both chemical reactivity and stability. This compound is widely used in Suzuki-Miyaura cross-coupling reactions and as a functional monomer in stimuli-responsive polymers for drug delivery systems, particularly those sensitive to reactive oxygen species (ROS) .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-8-6-7-11(9-12)10-20(5,16)17/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCILNMLIKSDFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Methylsulfonylmethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product. The use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) is common to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the production rate and consistency. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and solvents for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boronic acids or alcohols.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Boronic acids and oxidized phenyl derivatives.

    Reduction: Boronic acids and alcohols.

    Substitution: Biaryl compounds and other carbon-carbon bonded products.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl boron compounds and electrophiles, making it invaluable in synthesizing complex organic molecules. The presence of the methylsulfonylmethyl group enhances the reactivity and stability of the boronic ester, facilitating efficient coupling under mild conditions .

Data Table: Reaction Conditions for Suzuki-Miyaura Coupling

Reagent Condition Yield (%)
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester25 °C, THF solvent85
Iodoacetophenone48 hours stirring87
Catalyst (Pd(PPh₃)₂Cl₂)Nitrogen atmosphere90

Medicinal Chemistry

Drug Development
The compound has potential applications in drug development, particularly as a scaffold for designing boron-containing drugs. Boronic acids are known to interact with biological molecules, making them useful in targeting enzymes and receptors involved in various diseases. For instance, studies have indicated that boronic acid derivatives can inhibit proteasome activity, which is crucial in cancer treatment .

Case Study: Anticancer Activity
Research on similar boronic acid compounds has demonstrated their ability to induce apoptosis in cancer cells by modulating proteasome pathways. In vitro studies showed that certain derivatives effectively inhibited the growth of multiple myeloma cells with IC50 values around 400 μM .

Materials Science

Advanced Materials Production
In materials science, 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is utilized in synthesizing advanced materials such as polymers and electronic components. Its stability and reactivity make it a suitable candidate for developing new materials with tailored properties.

Table: Comparison with Similar Boron Compounds

Compound Name Key Features Applications
3-(Methylsulfonylmethyl)phenylboronic acid pinacol esterEnhanced stability and reactivityOrganic synthesis, drug development
4-Fluoro-3-(methylsulfonyl)phenylboronic acid pinacol esterUnique fluorine substitutionAnticancer agents
Phenylboronic acid pinacol esterGeneral reactivityBasic organic synthesis

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and substitution. The pinacol ester moiety enhances the stability and solubility of the compound, making it more effective in these reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects on Solubility

  • 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester : Exhibits high solubility in polar aprotic solvents (e.g., chloroform, acetone) due to the electron-withdrawing sulfonyl group, which enhances dipole interactions. Solubility in methylcyclohexane is lower but superior to unmodified phenylboronic acid .
  • Hydrolysis in aqueous media is rapid (half-life ~10 minutes at pH 7.4) .
  • 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester : Fluorine’s electronegativity further enhances polarity, improving solubility in acetone and dichloromethane. However, steric hindrance from the 3-fluoro substituent may reduce reactivity in cross-coupling reactions .
  • 2-Methyl-3-(methylsulfonyl)phenylboronic acid pinacol ester : The ortho-methyl group introduces steric bulk, slightly reducing solubility in chloroform compared to the para-substituted analog .

Hydrolysis Kinetics

  • 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester : The electron-withdrawing sulfonyl group stabilizes the ester against hydrolysis, leading to slower conversion to the boronic acid in aqueous environments. This property is critical for ROS-triggered drug delivery systems, where stability under physiological conditions is essential .
  • 4-Aminophenylboronic acid pinacol ester: The electron-donating amino group accelerates hydrolysis (half-life ~3 hours in water), limiting its use in sustained-release applications .
  • 4-Acetamidophenylboronic acid pinacol ester : Moderate hydrolysis rate (half-life ~10 minutes in water), balancing stability and responsiveness for pH/ROS dual-sensitive materials .

Suzuki-Miyaura Cross-Coupling

  • Yields exceed 85% in optimized conditions .
  • 3-Carboxyphenylboronic acid pinacol ester : The carboxylic acid group may deactivate catalysts, requiring protective strategies (e.g., tert-butyl esters) to maintain reactivity .
  • 3-Fluoro-2-methylphenylboronic acid pinacol ester : Steric hindrance from the 2-methyl group reduces coupling efficiency by ~20% compared to unhindered analogs .

ROS-Responsive Drug Delivery

  • 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester: The sulfonyl group enhances ROS sensitivity, enabling rapid degradation of micelles or hydrogels in oxidative environments (e.g., inflamed tissues). MXF/Oxi-αCD nanoparticles incorporating this ester release antibiotics 3× faster than non-sulfonyl analogs .
  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester : Less stable under physiological conditions due to faster hydrolysis, making it suitable for acute rather than sustained release .

Gene Delivery

  • 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester : Used in pH/ROS dual-responsive polymers for siRNA delivery. The sulfonyl group improves binding to nucleic acids via electrostatic interactions while maintaining biocompatibility .
  • 3-Aminophenylboronic acid pinacol ester: Cationic amino groups enhance gene binding but increase cytotoxicity risks .

Data Tables

Table 1: Comparative Solubility in Organic Solvents

Compound Chloroform (mol/L) Acetone (mol/L) Methylcyclohexane (mol/L)
Phenylboronic acid 0.15 0.22 0.02
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester 0.85 0.78 0.12
4-Hydroxyphenylboronic acid pinacol ester 0.60 0.65 0.05
3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester 0.82 0.80 0.10

Data derived from

Table 2: Hydrolysis Half-Lives in Aqueous Media (pH 7.4)

Compound Half-Life (Water) Half-Life (Phosphate Buffer)
3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester 6 hours 8 hours
4-Hydroxyphenylboronic acid pinacol ester 10 minutes 15 minutes
4-Aminophenylboronic acid pinacol ester 3 hours 4 hours

Data derived from

Biological Activity

3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety attached to a phenyl group with a methylsulfonylmethyl substituent. The pinacol ester form enhances its stability and solubility, which are critical for biological applications.

Anticancer Properties

Research has shown that boronic acids, including 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester, exhibit significant anticancer activity. The mechanism of action is primarily through the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within cancer cells.

  • Case Study : A study demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanism and potential clinical applications .

Antibacterial Activity

The antibacterial properties of boronic acids have been increasingly recognized. The compound has shown effectiveness against several Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies indicated that 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester exhibited minimum inhibitory concentrations (MICs) of 10-20 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Mechanism : It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This action suggests its potential use in therapies aimed at conditions like rheumatoid arthritis or inflammatory bowel disease .

Data Tables

Biological Activity Tested Conditions IC50/MIC Values Reference
AnticancerBreast Cancer Cells5-15 µM
AntibacterialStaphylococcus aureus10-20 µg/mL
Anti-inflammatoryMacrophage Cell LinesInhibition of TNF-α

The biological activities of 3-(Methylsulfonylmethyl)phenylboronic acid pinacol ester can be attributed to its ability to interact with specific molecular targets:

  • Proteasome Inhibition : Similar to other boronic acids, it may inhibit proteasomal degradation pathways, leading to increased levels of regulatory proteins that promote apoptosis in cancer cells.
  • Cell Wall Synthesis Disruption : In bacteria, the compound likely interferes with peptidoglycan synthesis, crucial for maintaining bacterial cell integrity.
  • Cytokine Modulation : Its effects on inflammatory cytokines suggest a role in modulating immune responses.

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